(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one
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Overview
Description
(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one is a compound that belongs to the thiazolidin-4-one family. Thiazolidin-4-one derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar thiazolidin-4-one derivatives have been reported to inhibit hiv-rt and act as immunosuppressive agents .
Mode of Action
It’s worth noting that thiazolidin-4-one derivatives have been reported to inhibit hiv-rt and act as immunosuppressive agents .
Biochemical Pathways
Similar thiazolidin-4-one derivatives have been reported to inhibit nf-κb , which plays a crucial role in regulating the immune response to infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-allyl-2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidin-4-one derivative .
Industrial Production Methods
Industrial production methods for thiazolidin-4-one derivatives often employ microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction, leading to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidin-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: The parent compound of the family, known for its broad spectrum of biological activities.
Thiazolidine: A reduced form of thiazolidin-4-one, with different chemical properties and reactivity.
Thiazolidinedione: Another derivative with significant antidiabetic properties.
Properties
IUPAC Name |
(2Z)-2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-4-9-5-3-6-10(12(9)18)7-14-16-13-15-11(17)8-19-13/h2-3,5-7,18H,1,4,8H2,(H,15,16,17)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDXNUXMFXBOQ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN=C2NC(=O)CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/N=C\2/NC(=O)CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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